Methyl 2-methyl-2H-indazole-4-carboxylate

Catalog No.
S825932
CAS No.
1071428-43-7
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
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Methyl 2-methyl-2H-indazole-4-carboxylate

CAS Number

1071428-43-7

Product Name

Methyl 2-methyl-2H-indazole-4-carboxylate

IUPAC Name

methyl 2-methylindazole-4-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-12-6-8-7(10(13)14-2)4-3-5-9(8)11-12/h3-6H,1-2H3

InChI Key

VLEQLNMKTVTAAL-UHFFFAOYSA-N

SMILES

CN1C=C2C(=N1)C=CC=C2C(=O)OC

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2C(=O)OC

Methyl 2-methyl-2H-indazole-4-carboxylate is an organic compound with the chemical formula C10H10N2O2 and a molecular weight of 190.20 g/mol. It belongs to the class of indazole derivatives, characterized by a five-membered aromatic ring fused with a pyrazole structure. This compound is notable for its methyl ester functional group, which enhances its solubility and reactivity in various

, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be converted back to its corresponding acid, 2-methyl-2H-indazole-4-carboxylic acid.
  • Nucleophilic Substitution: The ester group can be replaced by various nucleophiles, leading to the formation of new derivatives.

These reactions are crucial for synthesizing more complex compounds and exploring its reactivity in organic synthesis .

The synthesis of methyl 2-methyl-2H-indazole-4-carboxylate can be accomplished through several methods:

  • One-pot Synthesis: Utilizing commercially available reagents under mild conditions to yield high purity products.
  • Diazotization Reactions: Involving the formation of the indazole structure through diazotization followed by cyclization processes.
  • Esterification Reactions: Directly synthesizing the methyl ester from the corresponding carboxylic acid.

These methods highlight the compound's accessibility for research and industrial applications .

Methyl 2-methyl-2H-indazole-4-carboxylate finds applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its potential biological activities.
  • Material Science: Used in synthesizing polymers or as intermediates in organic synthesis.

Its unique structure allows for modifications that can lead to compounds with enhanced properties or functionalities .

Methyl 2-methyl-2H-indazole-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-acetyl-2H-indazole-4-carboxylateAcetyl group at the 2-positionExhibits different biological activity profiles
2-MethylindazoleLacks carboxylate functionalitySimpler structure, less versatile in chemical reactivity
Methyl indole-3-carboxylateIndole core instead of indazoleDifferent aromatic properties affecting reactivity

Methyl 2-methyl-2H-indazole-4-carboxylate is distinctive due to its specific substitution pattern on the indazole ring, which influences both its chemical behavior and biological activity .

The synthesis of methyl 2-methyl-2H-indazole-4-carboxylate can be achieved through several diazonium-free methodologies that avoid the traditional diazonium salt intermediates. These approaches have gained significant attention due to their improved safety profiles and reduced complexity in reaction setup.

One prominent diazonium-free approach involves the direct condensation of diazo compounds with diazonium salts under metal-free conditions [1]. This method proceeds through a diazenium intermediate formed via nucleophilic addition of the diazo compound to the diazonium salt, followed by denitrogenation. The resulting diazenium species can undergo intramolecular electrophilic cyclization to form the indazole core structure [1]. This transformation provides excellent yields ranging from 70-95% for various indazole derivatives and demonstrates remarkable functional group tolerance [1].

The Cadogan reaction represents another valuable diazonium-free synthetic route, particularly effective for preparing 2-substituted indazoles [2]. This method employs the reduction of nitro compounds using triethyl phosphite at elevated temperatures (150°C) to generate the indazole ring system [2]. The reaction proceeds through a reductive cyclization mechanism that avoids the formation of potentially hazardous diazonium intermediates [2].

A particularly efficient one-pot synthesis method has been developed utilizing 2-nitrobenzaldehyde and substituted anilines in the presence of triethyl phosphite [2]. This approach combines imine formation with subsequent reductive cyclization, yielding the desired indazole products in moderate to good yields (45-75%) [2]. The reaction conditions are relatively mild, requiring only heating at 150°C for 2 hours under nitrogen atmosphere [2].

Regioselective Alkylation Strategies

The regioselective alkylation of indazoles to achieve specific nitrogen substitution patterns represents a critical aspect of synthetic design for methyl 2-methyl-2H-indazole-4-carboxylate. The control of regioselectivity between nitrogen-1 and nitrogen-2 positions depends heavily on reaction conditions, substrate structure, and choice of alkylating agents.

Sodium hydride in tetrahydrofuran has emerged as a highly effective system for achieving nitrogen-1 selective alkylation [3]. Under these conditions, 3-substituted indazoles bearing electron-withdrawing groups such as carboxymethyl, tertiary-butyl, carbonyl, and carboxamide substituents demonstrate greater than 99% nitrogen-1 regioselectivity [3]. The mechanism involves initial deprotonation to form an indazolyl salt that exists in equilibrium with alternate anionic forms [3].

The formation of tight ion pairs between sodium cations and the nitrogen-2 atom along with electron-withdrawing substituents at the 3-position creates a chelation effect that directs alkylation to the nitrogen-1 position [3]. This phenomenon has been confirmed through density functional theory calculations, which demonstrate that chelation mechanisms produce nitrogen-1 substituted products when cesium or sodium cations are present [4] [5].

Conversely, cesium carbonate in dimethylformamide provides conditions favoring nitrogen-2 alkylation for certain substrate classes [3]. The use of polar aprotic solvents promotes the formation of solvent-separated ion pairs, which diminishes the chelation effect and allows steric factors to predominate in determining regioselectivity [3].

Reaction ConditionsBaseSolventTemperatureN1:N2 RatioYield (%)
Sodium hydrideNaHTHF50°C>99:185-95
Cesium carbonateCs₂CO₃DMF80°C1:2.270-85
Potassium carbonateK₂CO₃DMF80°C1.3:175-90

The electronic properties of substituents at the 7-position of the indazole ring significantly influence regioselectivity outcomes [3]. Nitro and methyl carboxylate groups at this position facilitate excellent nitrogen-2 regioselectivity of 96% or higher under sodium hydride conditions [3]. This reversal in selectivity is attributed to the proximal steric bulk and electronic effects of these substituents relative to the nitrogen-1 position [3].

Esterification and Carboxylation Techniques

The introduction of the carboxylate functionality at the 4-position of the indazole ring system requires specialized esterification and carboxylation methodologies. These transformations are essential for the preparation of methyl 2-methyl-2H-indazole-4-carboxylate and related derivatives.

Nucleophilic substitution reactions using halo esters represent a fundamental approach for introducing ester-containing side chains [6]. The reaction of 1H-indazole with various halo esters in the presence of bases such as potassium tertiary-butoxide or potassium carbonate yields both nitrogen-1 and nitrogen-2 substituted products, with the nitrogen-1 isomer typically predominating [6]. The reaction proceeds optimally when carried out in polar aprotic solvents at elevated temperatures (80°C) for 4-24 hours [6].

The esterification process can be achieved through multiple pathways, including direct esterification of preformed carboxylic acids and in situ carboxylation followed by ester formation [6]. Basic hydrolysis of ester derivatives provides access to the corresponding indazole carboxylic acids, which can subsequently be re-esterified under acidic conditions [6].

SubstrateBaseSolventTemperatureTimeN1 Yield (%)N2 Yield (%)
ClCO₂MeK⁺Bu⁻O⁻THFRT30 min990
BrCH₂CO₂EtK₂CO₃DMF80°C4 h6722
Br(CH₂)₂CO₂EtK₂CO₃DMF80°C4 h4946
Br(CH₂)₃CO₂EtK₂CO₃DMF80°C4 h5937

Palladium-catalyzed carboxylation represents an advanced methodology for introducing carboxylate functionality [2]. This approach employs palladium catalysts in conjunction with carbon monoxide and alcohol co-reactants to achieve direct carboxylation of halogenated indazole precursors [2]. The reaction conditions typically require elevated temperatures (100-120°C) and pressurized carbon monoxide atmospheres [2].

The Suzuki-Miyaura coupling reaction has been successfully applied to introduce carboxylate-containing substituents [2]. This method involves the coupling of brominated indazole intermediates with boronic acid derivatives bearing protected carboxylate groups [2]. The reaction proceeds under mild conditions using palladium catalysts and provides excellent yields (70-85%) with high functional group tolerance [2].

Optimization of Reaction Conditions (Solvents, Catalysts, Temperatures)

The optimization of reaction conditions for the synthesis of methyl 2-methyl-2H-indazole-4-carboxylate requires careful consideration of multiple parameters including solvent selection, catalyst choice, and temperature control. These factors significantly influence both yield and selectivity outcomes.

Solvent effects play a crucial role in determining reaction efficiency and regioselectivity [7]. Dimethylformamide has been identified as the optimal solvent for most indazole synthesis reactions, providing superior yields compared to dimethyl sulfoxide, dioxane, or toluene [8]. The use of dimethylformamide at concentrations of 0.2-0.4 M provides optimal reaction conditions, with higher concentrations leading to diminished yields due to increased side reactions [8].

Temperature optimization studies have revealed that most indazole-forming reactions proceed optimally at temperatures between 100-130°C [7] [8]. Lower temperatures (below 100°C) result in incomplete conversion and extended reaction times, while temperatures above 130°C may lead to product decomposition and increased side product formation [7]. The optimal temperature range of 120°C has been established through systematic screening experiments [8].

ParameterOptimal ConditionYield Range (%)Selectivity
SolventDMF60-90High N1
Temperature120°C70-85Variable
Catalyst Loading10-20 mol%65-80Moderate
Reaction Time12-24 h70-90Consistent

Catalyst selection significantly impacts both reaction efficiency and selectivity [7] [8]. Copper(I) iodide has emerged as the most effective catalyst for indazole cyclization reactions, providing superior performance compared to copper(II) acetate, copper(I) chloride, or copper(I) bromide [8]. The optimal catalyst loading ranges from 10-20 mol%, with higher loadings providing marginal improvements in yield but increased cost [8].

The addition of ligands such as 1,10-phenanthroline enhances catalyst performance by stabilizing the copper species and improving reaction selectivity [8]. The optimal ligand loading is typically 22 mol%, slightly exceeding the catalyst loading to ensure complete coordination [8]. Alternative ligands such as N,N'-dimethylethanolamine and trans-1,2-diaminocyclohexane have been evaluated but provide inferior results compared to 1,10-phenanthroline [8].

Base selection influences both reaction rate and product distribution [7] [8]. Potassium hydroxide provides optimal results for most transformations, with potassium phosphate and cesium carbonate serving as effective alternatives for specific substrate classes [8]. The base loading typically ranges from 200-300 mol% to ensure complete deprotonation and maintain basic conditions throughout the reaction [8].

Reaction time optimization has revealed that most transformations require 12-24 hours for completion [8]. Shorter reaction times result in incomplete conversion, while extended reaction times may lead to product decomposition or over-alkylation [8]. The optimal reaction time of 24 hours provides consistent yields across various substrate classes [8].

Comparative Analysis of N1 vs. N2 Substitution Patterns

The comparative analysis of nitrogen-1 versus nitrogen-2 substitution patterns in indazole derivatives reveals significant differences in synthetic accessibility, reaction conditions, and mechanistic pathways. These differences have profound implications for the preparation of methyl 2-methyl-2H-indazole-4-carboxylate and related compounds.

Thermodynamic considerations play a fundamental role in determining substitution patterns [9]. The 1-H indazole tautomer is energetically more stable than the 2-H tautomer by approximately 4.46 kcal/mol [9]. This energy difference must be incorporated into mechanistic analyses, as nitrogen-1 alkylation requires substrate conversion from the lower-energy 1-H form to the higher-energy 2-H form [9]. Consequently, the total reaction energy barrier for nitrogen-1 alkylation is 17.22 kcal/mol, which is 3.35 kcal/mol higher than nitrogen-2 alkylation [9].

Kinetic analysis reveals that the energy difference between transition states translates to a nitrogen-2 versus nitrogen-1 product ratio of 322:1 for reactions conducted at 25°C [9]. Even under elevated temperatures (101°C), the calculated ratio remains as high as 100:1, demonstrating an intrinsic high selectivity for nitrogen-2 alkylation [9]. These calculations align well with experimental observations and provide mechanistic insight into the observed selectivity patterns [9].

The influence of substituent effects on regioselectivity varies significantly between nitrogen positions [3]. Electron-withdrawing groups at the 3-position of the indazole ring strongly favor nitrogen-1 alkylation through chelation mechanisms [3] [4]. Conversely, electron-withdrawing groups at the 7-position promote nitrogen-2 alkylation due to steric hindrance near the nitrogen-1 position [3].

Substitution PatternFavored PositionSelectivity RatioMechanism
3-CO₂MeN1>99:1Chelation
7-CO₂MeN296:4Steric hindrance
3-CNN190:10Electronic
UnsubstitutedN25:95Thermodynamic

Mechanistic pathways differ substantially between nitrogen-1 and nitrogen-2 alkylation [3] [4]. Nitrogen-1 alkylation typically proceeds through tight ion pair formation involving the metal cation, the nitrogen-2 atom, and electron-withdrawing substituents [3]. This chelation mechanism is most effective in coordinating solvents such as tetrahydrofuran [3]. In contrast, nitrogen-2 alkylation proceeds through solvent-separated ion pairs that predominate in polar aprotic solvents such as dimethylformamide [3].

The practical implications of these mechanistic differences extend to reaction design and optimization strategies [3]. Achieving high nitrogen-1 selectivity requires careful selection of bases (sodium hydride), solvents (tetrahydrofuran), and substrates bearing appropriate electron-withdrawing groups [3]. Nitrogen-2 selective reactions benefit from the use of cesium salts, polar aprotic solvents, and substrates with steric hindrance near the nitrogen-1 position [3].

Functional group tolerance also varies between substitution patterns [3]. Nitrogen-1 alkylation demonstrates excellent compatibility with carboxylate, cyano, and carbonyl functionalities, while nitrogen-2 alkylation tolerates a broader range of substituents including halogens and alkyl groups [3]. These differences influence synthetic route selection and overall strategy development for target molecule preparation [3].

Spectroscopic Analysis (¹H/¹³C NMR, IR, MS)

Methyl 2-methyl-2H-indazole-4-carboxylate (CAS: 1071428-43-7) represents a significant member of the indazole carboxylate family, characterized by its distinctive molecular formula C₁₀H₁₀N₂O₂ and molecular weight of 190.20 g/mol [1] [2]. The compound exhibits the characteristic 2H-indazole tautomeric form, which is kinetically favored during synthesis but thermodynamically less stable than the corresponding 1H-indazole isomer [3] [4].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectroscopic analysis of methyl 2-methyl-2H-indazole-4-carboxylate reveals distinctive resonance patterns that clearly distinguish it from its N-1 isomer. The aromatic proton region displays characteristic multiplicity patterns, with the 5-H and 6-H protons appearing as triplets in the range δ = 7.06-7.71 ppm, while the 4-H and 7-H protons manifest as doublets within the same chemical shift range [3] [4]. This multiplicity pattern is consistent with the substitution pattern of the 2H-indazole ring system.

The 3-H proton resonates as a singlet at δ = 7.88-8.00 ppm, exhibiting slight shielding compared to the corresponding N-1 isomer. This shielding effect is attributed to the electronic environment created by the N-2 substitution pattern [3] [4]. The N-methyl group appears as a singlet at δ = 4.39-5.19 ppm, while the methoxycarbonyl group generates a characteristic singlet at δ = 3.90-4.10 ppm.

A particularly diagnostic feature for distinguishing N-2 from N-1 isomers is the chemical shift of the 7-H proton. In N-2 isomers, this proton appears at higher frequency due to the deshielding effect of the N-1 lone pair, creating a significant chemical shift difference of approximately 8-9 ppm compared to N-1 isomers [3] [4].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides unequivocal structural confirmation through distinctive carbon resonance patterns. The aromatic carbons exhibit characteristic chemical shifts with C-7 appearing at approximately δ = 117 ppm, representing a significant deshielding of 8-9 ppm compared to N-1 isomers [3] [4]. Similarly, C-7a resonates at δ = 148-149 ppm, showing a deshielding effect of 9-10 ppm relative to the N-1 tautomer.

Conversely, C-3 and C-3a carbons demonstrate shielding effects in the N-2 isomer, with C-3 appearing at δ = 122-124 ppm (approximately 10 ppm upfield from N-1 isomers) and C-3a at δ = 121-122 ppm (2-3 ppm upfield shift) [3] [4]. The aromatic carbons C-4, C-5, and C-6 maintain similar chemical shifts (δ = 120-126 ppm) regardless of the substitution pattern, while the carbonyl carbon of the ester group resonates at δ = 167-174 ppm, and the methoxy carbon appears at δ = 52-54 ppm.

Infrared Spectroscopy

The infrared spectrum of methyl 2-methyl-2H-indazole-4-carboxylate exhibits characteristic absorption bands that confirm the presence of key functional groups. The ester carbonyl group produces a strong absorption band at 1731-1748 cm⁻¹, typical of aromatic ester compounds [3] [4]. The C-O stretching vibration appears as a strong band in the range 1171-1212 cm⁻¹, while aromatic C-H stretching vibrations are observed at 3000-3100 cm⁻¹.

Notably, the absence of N-H stretching bands in the 3100-3500 cm⁻¹ region confirms the N-substitution pattern, distinguishing the compound from unsubstituted indazole derivatives [3] [4].

Mass Spectrometry

Electron impact mass spectrometry reveals characteristic fragmentation patterns typical of indazole ester derivatives. The molecular ion peak [M]⁺ appears at m/z 190, though with variable intensity (5-100% relative abundance) [3] [4]. The base peak typically corresponds to [M-OCH₃]⁺ at m/z 159, resulting from the loss of the methoxy group. Additional significant fragments include [M-CO₂CH₃]⁺ at m/z 131 and characteristic indazole-related fragments such as [IndzCH₂]⁺ and [IndzH]⁺.

X-ray Crystallographic Studies

X-ray crystallographic analysis of related 2H-indazole carboxylate derivatives provides crucial insights into the solid-state structural characteristics of methyl 2-methyl-2H-indazole-4-carboxylate. Studies on structurally analogous compounds, such as 2-indazol-2-yl-acetic acid, reveal that the indazole moiety maintains planarity with maximum deviations of approximately 0.005 Å, indicating a highly conjugated aromatic system [3].

The carboxylate substituent at the 4-position adopts a specific orientation relative to the indazole ring plane. Crystallographic investigations of related compounds show that the carboxyl group typically forms an angle of approximately 87° with the five-membered pyrazole ring, creating a nearly perpendicular arrangement [3]. This geometric arrangement is maintained through intramolecular steric interactions and electronic effects.

Bond length analysis reveals characteristic distances consistent with aromatic systems: N-N bonds in the indazole ring measure approximately 1.35 Å, while C-N bonds range from 1.33-1.45 Å depending on their position within the ring system [3]. The ester carbonyl group exhibits a typical C=O bond length of 1.20 Å, while the C-O bond to the methoxy group measures approximately 1.31 Å.

Crystal packing analysis demonstrates that methyl 2-methyl-2H-indazole-4-carboxylate derivatives typically adopt specific supramolecular arrangements in the solid state. The planar indazole rings facilitate π-π stacking interactions with neighboring molecules, creating layered structures with intermolecular distances of approximately 3.4-3.6 Å [5] [6].

Computational Validation of Tautomeric Forms

Density functional theory (DFT) calculations provide comprehensive validation of the tautomeric equilibrium between 1H- and 2H-indazole forms. Computational studies using the PBE0/def2-TZVP level of theory reveal that the 1H-tautomer is thermodynamically favored by approximately 3.1 kcal/mol at 50°C, corresponding to a 7:1 distribution ratio in solution [7] [8].

The computational analysis reveals that deprotonation of either tautomer leads to anions of nearly identical energy, with resonance forms differing by only 0.06 kcal/mol [7] [8]. This finding supports the experimental observation that N-2 alkylation can proceed under kinetic control despite the thermodynamic preference for the N-1 tautomer.

Electronic structure calculations demonstrate that the electron density distribution in the 2H-indazole form creates characteristic shielding and deshielding effects that correlate precisely with experimental NMR observations. The N-1 lone pair in the 2H-tautomer generates a significant magnetic anisotropy effect, explaining the observed chemical shift differences between N-1 and N-2 isomers [7] [8].

Natural bond orbital (NBO) analysis reveals that partial charges and Fukui indices support the observed regioselectivity patterns in alkylation reactions. The computational results indicate that N-2 substitution is favored under kinetic conditions due to non-covalent interactions that stabilize the transition state [7] [8].

Intermolecular Hydrogen Bonding Networks

The structural analysis of methyl 2-methyl-2H-indazole-4-carboxylate reveals significant intermolecular hydrogen bonding capabilities that influence both its solid-state packing and solution behavior. The compound possesses multiple hydrogen bond acceptor sites, including the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group [3] .

Crystallographic studies of related 2H-indazole carboxylic acids demonstrate the formation of characteristic hydrogen bonding motifs. The most prevalent pattern involves O-H···N hydrogen bonds, where the carboxylic acid group acts as a donor to the N-1 nitrogen atom of an adjacent indazole ring [3]. These interactions typically exhibit bond lengths of approximately 2.67 Å with angles of 164°, representing moderately strong hydrogen bonds.

The methoxy group in the ester derivative provides additional hydrogen bonding capabilities through its oxygen atom. Computational studies indicate that this group can participate in C-H···O interactions with aromatic protons from neighboring molecules, contributing to the overall supramolecular architecture [10].

In solution, hydrogen bonding interactions significantly influence the conformational behavior of the molecule. The 4-position carboxylate group can form intramolecular hydrogen bonds with the N-2 methyl group, affecting the overall molecular geometry and potentially influencing chemical reactivity .

The hydrogen bonding network also plays a crucial role in determining the compound's solubility characteristics. The presence of both hydrogen bond donor and acceptor sites enhances solubility in polar protic solvents such as methanol and ethanol, while the aromatic indazole core provides adequate solubility in polar aprotic solvents like dimethyl sulfoxide and dimethylformamide .

Analysis of related indazole derivatives shows that the hydrogen bonding pattern can be modified by substituent effects. The electron-withdrawing nature of the 4-carboxylate group enhances the hydrogen bond accepting ability of the indazole nitrogen atoms, while simultaneously reducing the electron density at the aromatic carbons [10].

The formation of cyclic dimers through double hydrogen bonds O-H···O has been observed in related carboxylic acid derivatives, though this pattern is less prevalent in the methyl ester form due to the absence of the acidic proton [10]. Instead, the ester derivative tends to form linear chains through weaker C-H···O interactions and π-π stacking arrangements.

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Wikipedia

Methyl 2-methyl-2H-indazole-4-carboxylate

Dates

Last modified: 08-16-2023

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